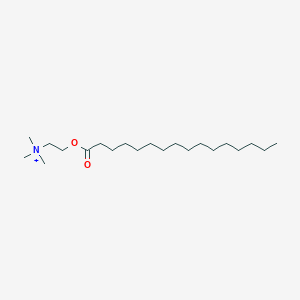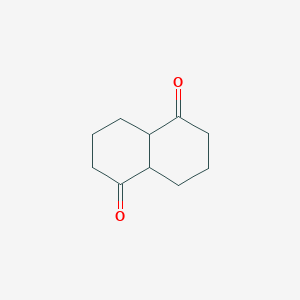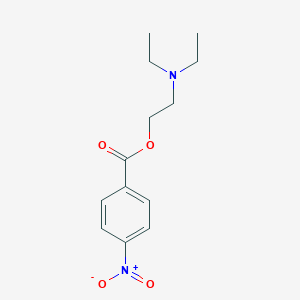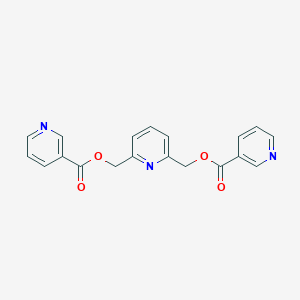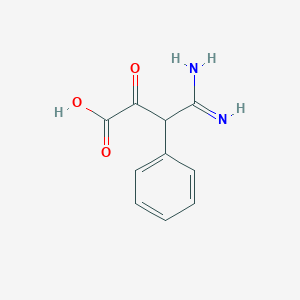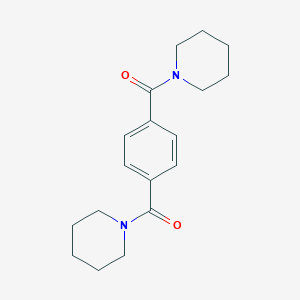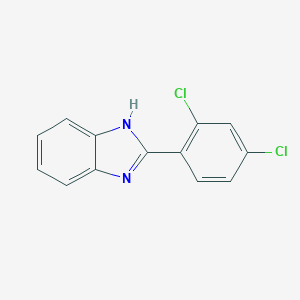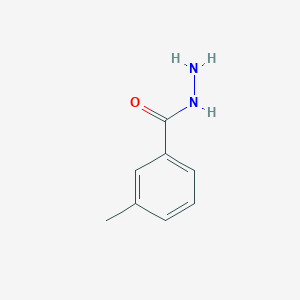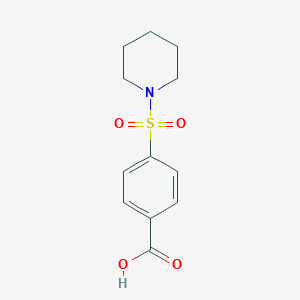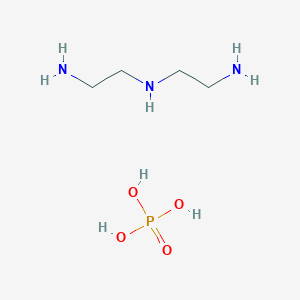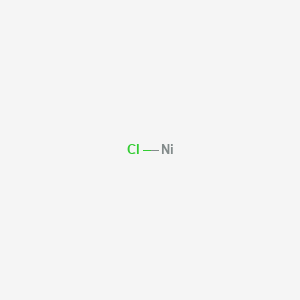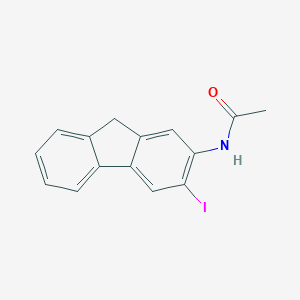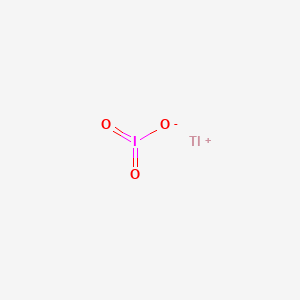
Thallium iodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium iodate is an inorganic compound that has gained attention in the scientific community due to its unique properties. It is a white crystalline solid that is insoluble in water. Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds.
Aplicaciones Científicas De Investigación
Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds. It has been used in the synthesis of thallium oxalate and thallium carbonate. Thallium iodate has also been used in the preparation of thallium-doped indium oxide, which has potential applications in the field of electronics.
Mecanismo De Acción
The mechanism of action of thallium iodate is not well understood. However, it is believed that thallium iodate may act as a Lewis acid catalyst due to the presence of the thallium ion. It may also act as a precursor for other thallium compounds.
Efectos Bioquímicos Y Fisiológicos
Thallium iodate is toxic and can cause serious health effects if ingested or inhaled. It can cause damage to the nervous system, kidneys, and liver. Thallium iodate has also been shown to have mutagenic and carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thallium iodate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Thallium iodate is also stable under normal laboratory conditions. However, thallium iodate is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving thallium iodate. One area of research could focus on the use of thallium iodate as a catalyst in organic synthesis. Another area of research could focus on the potential use of thallium-doped indium oxide in electronics. Additionally, more research is needed to understand the mechanism of action of thallium iodate and its potential health effects.
Métodos De Síntesis
Thallium iodate can be synthesized through the reaction of thallium nitrate and potassium iodate in water. The reaction produces thallium iodate as a white precipitate. The reaction can be represented as follows:
Tl(NO3)3 + KIO3 → Tl(IO3)3 + KNO3
Propiedades
Número CAS |
14767-09-0 |
|---|---|
Nombre del producto |
Thallium iodate |
Fórmula molecular |
TlIO3 IO3Tl |
Peso molecular |
379.29 g/mol |
Nombre IUPAC |
thallium(1+);iodate |
InChI |
InChI=1S/HIO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Clave InChI |
CAYDDMLOPABSRH-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)=O.[Tl+] |
SMILES canónico |
[O-]I(=O)=O.[Tl+] |
Otros números CAS |
14767-09-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




